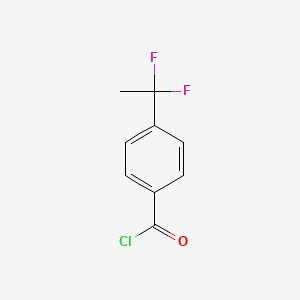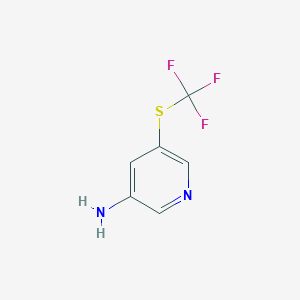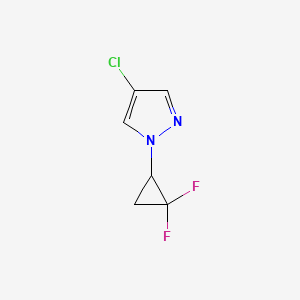
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes a hydrazine group attached to a phenyl ring, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride typically involves the reaction of 4-hydrazinylbenzophenone with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the stability of the hydrazine group. The process can be summarized as follows:
Starting Material: 4-Hydrazinylbenzophenone
Reagent: Hydrochloric acid
Conditions: Controlled temperature, typically around room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature and pH. The use of automated systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: The phenyl ring allows for electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Hydrazinylphenyl)(phenyl)methanone hydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool for studying biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)hydrazine hydrochloride: Similar structure but with a methoxy group instead of a phenyl group.
(4-Bromophenyl)hydrazine hydrochloride: Contains a bromine atom, leading to different reactivity and applications.
(4-Hydroxyphenyl)hydrazine hydrochloride: Features a hydroxyl group, affecting its chemical properties and uses.
Uniqueness
(4-Hydrazinylphenyl)(phenyl)methanone hydrochloride is unique due to its specific combination of a hydrazine group and a phenyl ring, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions.
Properties
Molecular Formula |
C13H13ClN2O |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
(4-hydrazinylphenyl)-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C13H12N2O.ClH/c14-15-12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10;/h1-9,15H,14H2;1H |
InChI Key |
JTDBEPPIKUPIBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


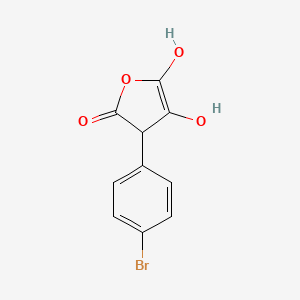
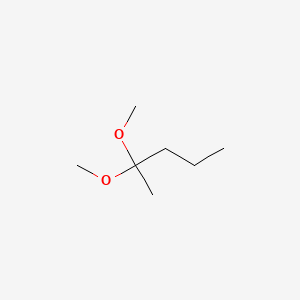
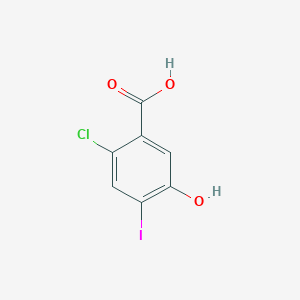
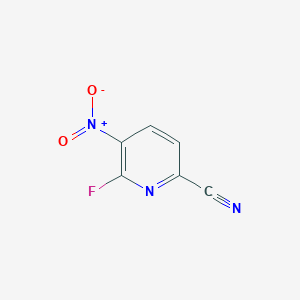

![(Z)-7-[(2R)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12843036.png)
![7-Benzyl-4a,5,6,7,8,8a-hexahydro-3H-pyrido[3,4-d]pyrimidin-4-one HCl](/img/structure/B12843046.png)
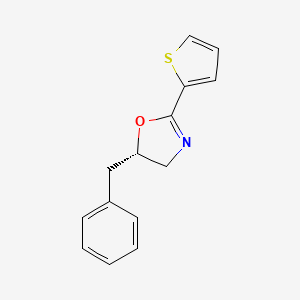
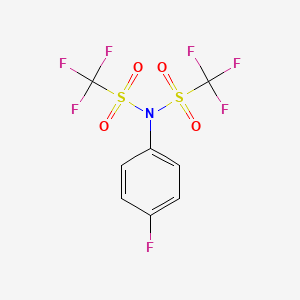

![2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B12843060.png)
